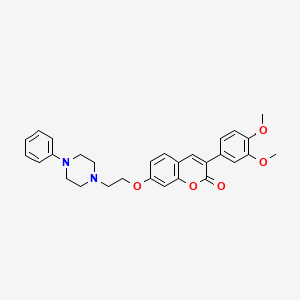

![molecular formula C14H11NO3S B2460066 N-([2,3'-bifuran]-5-ylmethyl)thiophene-2-carboxamide CAS No. 2034441-56-8](/img/structure/B2460066.png)

N-([2,3'-bifuran]-5-ylmethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide” is a complex organic compound. While there is limited information available specifically on this compound, it is known that thiophene-2-carboxamide derivatives are an important class of heterocyclic organic compounds . The presence of the carboxamide scaffold in these compounds has been associated with a wide range of biological and medicinal activities .

Synthesis Analysis

Thiophene-2-carboxamide derivatives can be prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The chemical structures of these compounds are confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives is confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The molecular interaction for each of the target compounds with the active sites of certain enzymes was investigated by molecular insertion simulations .Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives have been shown to exhibit significant enzyme inhibition effects . These compounds have been tested against enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), showing promising results .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis N-([2,3'-bifuran]-5-ylmethyl)thiophene-2-carboxamide derivatives have been synthesized and characterized through various methods. For instance, a study detailed the synthesis and X-ray structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, showcasing its application in determining molecular geometry and investigating charge transfer interactions within molecular systems. This compound exhibited effective antibacterial activity against several microorganisms, highlighting its potential in antimicrobial applications. Moreover, the study involved molecular docking to understand the binding nature with lung cancer proteins, suggesting a broader research application scope including cancer studies (Cakmak et al., 2022).

Antimicrobial Activity The antimicrobial properties of thiophene-2-carboxamide derivatives have been widely studied. Research on Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes demonstrated significant antimicrobial activity, emphasizing the utility of these compounds in fighting bacterial and fungal infections. This research opens avenues for developing new antimicrobial agents based on thiophene-2-carboxamide structures (Arora et al., 2013).

Anticancer and Antitumor Activities Thiophene-2-carboxamide derivatives have shown promise in anticancer and antitumor applications. A novel thiourea derivative, N-((2-chloropyridin-3-yl)carbamothioyl) thiophene-2-carboxamide, and its metal complexes exhibited notable antitumor activities against breast cancer cell lines, highlighting the potential of such compounds in developing new cancer therapies. The study also noted antioxidant activities, providing a dual approach to cancer treatment (Yeşilkaynak et al., 2017).

Chemical and Physical Characterization Studies involving the synthesis of thiophene-derived compounds also focus on their chemical and physical characterization. Such research helps understand the compounds' reactivity, stability, and structural properties, essential for their application in various scientific fields. For instance, the synthesis and characterization of thiophene-derived amido bis-nitrogen mustard demonstrated its efficiency in inhibiting the growth of microorganisms and cancer cells, suggesting a multifaceted application in medical research (Tang et al., 2012).

Mecanismo De Acción

Target of Action

The primary targets of N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide are mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a part of cellular respiration in the mitochondria. It is responsible for transferring electrons from NADH to ubiquinone, contributing to the generation of ATP, the energy currency of the cell .

Mode of Action

N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide interacts with its targets by inhibiting mitochondrial complex I . This inhibition disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP . The compound’s interaction with its target can lead to significant changes in cellular metabolism and energy production .

Biochemical Pathways

The primary biochemical pathway affected by N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide is the electron transport chain . By inhibiting mitochondrial complex I, the compound disrupts the normal flow of electrons, which can lead to a decrease in ATP production . This can have downstream effects on various cellular processes that rely on ATP, potentially leading to cell death .

Action Environment

The action of N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially interact with N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide, altering its effects

Propiedades

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-14(13-2-1-7-19-13)15-8-11-3-4-12(18-11)10-5-6-17-9-10/h1-7,9H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKJVOLZBUUDSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2459985.png)

![Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459989.png)

![Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459990.png)

![3,5-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2459995.png)

![[5-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]thiophen-2-yl]-thiophen-2-ylmethanol](/img/structure/B2459997.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2459998.png)

![ethyl 2-(2-((1-(2-(thiophene-2-carboxamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2460000.png)

![1,4-Diazaspiro[5.6]dodecane](/img/structure/B2460001.png)

![Ethyl 5-(2,4-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2460002.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2460004.png)